N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide
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Overview
Description
TPC is a heterocyclic compound that belongs to the class of tetrazole derivatives. It was first synthesized in 2005 by a group of researchers from the University of California, San Diego. Since then, TPC has been extensively studied for its potential applications in various scientific fields.
Mechanism of Action
The exact mechanism of action of TPC is not fully understood. However, studies suggest that TPC exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. TPC has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation.
Biochemical and physiological effects:
TPC has been shown to have various biochemical and physiological effects. In cancer cells, TPC induces apoptosis by activating caspase-3 and caspase-7. TPC also inhibits angiogenesis by decreasing the expression of angiogenic factors such as VEGF and bFGF. In neurons, TPC has been shown to protect against oxidative stress and inflammation by regulating the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In immune cells, TPC has been shown to modulate the production of cytokines and chemokines by regulating the activity of transcription factors such as NF-κB and AP-1.
Advantages and Limitations for Lab Experiments
One of the main advantages of TPC is its high potency and selectivity. TPC has been shown to have a higher potency than other tetrazole derivatives, making it a promising candidate for further research. However, one of the limitations of TPC is its solubility. TPC is poorly soluble in water, which can make it difficult to administer in vivo. Another limitation of TPC is its stability. TPC is sensitive to light and air, which can lead to degradation over time.
Future Directions
There are several future directions for research on TPC. One area of research is the development of TPC analogs with improved solubility and stability. Another area of research is the identification of the molecular targets of TPC. Although TPC has been shown to modulate various signaling pathways, the exact molecular targets of TPC are not fully understood. Additionally, further research is needed to investigate the potential applications of TPC in other scientific fields, such as cardiovascular disease and infectious diseases.
In conclusion, TPC is a promising compound that has gained significant attention in recent years due to its potential in scientific research. Its high potency and selectivity make it a promising candidate for further research in various scientific fields. However, further research is needed to investigate its molecular targets and potential applications in other scientific fields.
Synthesis Methods
The synthesis of TPC involves the reaction of 3-amino-1H-tetrazole and 2-pyrazinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure TPC.
Scientific Research Applications
TPC has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, TPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, TPC has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. In immunology, TPC has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
properties
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-12(11-7-13-4-5-14-11)16-9-2-1-3-10(6-9)19-8-15-17-18-19/h1-8H,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVOYXOESYXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(tetrazol-1-yl)phenyl]pyrazine-2-carboxamide |
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